(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine
Description
Properties
CAS No. |
1159976-61-0 |
|---|---|
Molecular Formula |
C20H18F3N5 |
Molecular Weight |
385.394 |
IUPAC Name |
(4E)-4-hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C20H18F3N5/c21-20(22,23)14-7-4-8-15(11-14)25-19-18-16(26-24)9-13(10-17(18)27-28-19)12-5-2-1-3-6-12/h1-8,11,13H,9-10,24H2,(H2,25,27,28)/b26-16+ |
InChI Key |
MXKCZPXAAMNDFV-WGOQTCKBSA-N |
SMILES |
C1C(CC(=NN)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazinylidene Intermediate: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a phenyl-substituted hydrazine to form the indazole ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and trifluoromethyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of tetrahydroindazole, including this compound, exhibit significant inhibitory effects on cancer cell lines. For instance, one study reported that a related indazole derivative demonstrated an IC50 value of 5.15 µM against the K562 leukemia cell line, suggesting that modifications to the hydrazinylidene structure can enhance antitumor activity . The mechanism involves the modulation of apoptosis pathways and cell cycle regulation through interactions with Bcl2 family proteins and the p53/MDM2 pathway.
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds similar to (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine have been studied for their neuroprotective properties against oxidative stress and neurodegeneration. They may influence signaling pathways that are critical in neurotrauma and neurodegenerative diseases .
Material Science Applications
Synthesis of Functional Materials
This compound can serve as a precursor for synthesizing advanced materials. Its unique functional groups allow for the development of polymers or nanomaterials with specific electronic or optical properties. For example, the trifluoromethyl group enhances stability and solubility in various solvents, making it suitable for applications in organic electronics and photonic devices.
Case Studies
-
Anticancer Research
A study focused on the synthesis of various indazole derivatives from hydrazine precursors demonstrated their potential as selective anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against multiple cancer cell lines, with promising results indicating that structural modifications can lead to enhanced therapeutic efficacy . -
Neuroprotection Studies
Research involving neuroprotective agents derived from tetrahydroindazole frameworks has shown that these compounds can mitigate neuronal damage in models of oxidative stress. The studies suggest that these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and traumatic brain injury .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Significant cytotoxicity against K562 cells |
| Neuroprotective agents | Potential benefits in neurodegenerative diseases | |
| Material Science | Synthesis of functional materials | Development of polymers for electronic applications |
Mechanism of Action
The mechanism of action of (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle Differences
Substituent Effects
- Trifluoromethyl Groups : Present in both the target compound and the triazinamine , this group enhances resistance to oxidative metabolism and improves membrane permeability.
- Hydrazinylidene vs. Amine Groups: The hydrazinylidene moiety in the target compound may act as a stronger hydrogen-bond donor compared to the methylamine group in the triazinamine , influencing solubility and reactivity.
- Chlorophenyl vs.
Molecular and Physicochemical Properties
Synthetic Considerations : The oxadiazine derivative in employs dehydrosulfurization methods, which may parallel synthetic routes for the target compound’s hydrazinylidene group . Meanwhile, trifluoromethylation strategies used for the triazinamine could inform the target’s synthesis.
Research Findings and Implications
- Computational Insights : DFT studies (as in ) could model the target compound’s electronic structure, predicting reactivity at the hydrazinylidene site .
- Crystallographic Analysis : SHELX software () is widely used for resolving crystal structures of similar heterocycles, aiding in conformational analysis .
Biological Activity
(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a hydrazinylidene moiety linked to a tetrahydroindazole structure, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing ability of the molecule, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of indazole derivatives, including those similar to our compound. Indazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values often below 20 µM .
Antimicrobial Properties
The antimicrobial activity of hydrazone derivatives has been well-documented. Compounds containing hydrazine or hydrazone functionalities exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
Hydrazone derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promising dual inhibitory effects on these enzymes, suggesting potential therapeutic applications in cognitive disorders .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Electron-Withdrawing Groups : The trifluoromethyl group enhances the reactivity of the compound towards nucleophilic sites in target proteins.
- Hydrogen Bonding : The presence of nitrogen atoms in the hydrazinylidene moiety can facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity.
- Structural Flexibility : The tetrahydroindazole structure allows for conformational flexibility, which may improve the interaction with various biological targets.
Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization for indazole derivatives often involves multi-step cyclization and hydrazine incorporation. For example, triazolopyridazine analogs require cyclization of hydrazine derivatives with aldehydes/ketones under controlled temperatures (e.g., reflux in chloroform for 8 hours) . Adjusting solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios of trifluoromethylphenyl precursors can enhance regioselectivity. Purity is typically achieved via column chromatography with gradient elution (hexane/ethyl acetate) and verified by HPLC ≥98% purity thresholds .
| Key Parameters for Synthesis Optimization |
|---|
| Reaction Temperature |
| Solvent System |
| Purification |
| Yield Monitoring |
Q. What spectroscopic techniques are critical for structural elucidation of this compound, particularly for resolving tautomeric forms?
- Methodological Answer :
- NMR : H and C NMR identify tautomeric equilibria (e.g., hydrazinylidene vs. enamine forms). Aromatic protons near 7.2–8.5 ppm and NH signals at 10–12 ppm are diagnostic .
- IR : Stretching frequencies for N–H (3200–3400 cm) and C=N (1600–1650 cm) confirm hydrazine and indazole moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHFN: 422.14) and fragments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound against kinase targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking (AutoDock Vina) evaluates binding affinities to kinases. The trifluoromethyl group enhances lipophilicity, improving interactions with hydrophobic kinase pockets . For validation, compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC values from kinase inhibition assays .
| Computational Parameters |
|---|
| Software |
| Target Proteins |
| Validation Metrics |
Q. How should researchers resolve contradictions in biological activity data between in vitro and cellular assays?
- Methodological Answer : Discrepancies often arise from solubility or metabolic stability issues.
Solubility : Use DMSO stock solutions ≤10 mM with PBS dilution to avoid precipitation .
Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways .
Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate with activity .
Q. What strategies mitigate regioselectivity challenges during functionalization of the indazole core?
- Methodological Answer :
-
Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to the 6-phenyl position .
-
Metal Catalysis : Pd-catalyzed C–H activation for selective trifluoromethylation at N-[3-(trifluoromethyl)phenyl] .
Regioselective Functionalization Catalyst Conditions Yield Range
Methodological Considerations for Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
